molecular formula C15H20N4O2 B1291595 Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 440100-15-2

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1291595
CAS RN: 440100-15-2
M. Wt: 288.34 g/mol
InChI Key: NLEQQMQLJYJBEF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N4O2 . It is used as a building block or intermediate in the synthesis of several novel organic compounds .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is characterized by the presence of a piperazine ring attached to a cyanopyridinyl group and a tert-butyl carboxylate group . The exact structure would need to be confirmed by techniques such as X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate are not available, similar compounds have been used as intermediates in the synthesis of a variety of organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Chemoselective N-tert-Butoxycarbonylation Reagent

This compound serves as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines. It’s used to introduce the Boc protecting group in the synthesis of various amine derivatives. This process is crucial for the development of pharmaceuticals and complex organic molecules, as it allows for the selective modification of amines .

Synthesis of Biologically Active Compounds

It acts as an intermediate in the synthesis of biologically active compounds, such as crizotinib . Crizotinib is a therapeutic agent used in the treatment of certain types of lung cancer. The tert-butyl group in this compound provides a steric hindrance that is beneficial in the synthesis of more complex molecules .

Antibacterial and Antifungal Agent

Derivatives of this compound have been evaluated for their antibacterial and antifungal activities. They have shown moderate activity against various microorganisms, indicating potential use in developing new antimicrobial agents .

Building Block for Organic Synthesis

The compound serves as a versatile building block for the synthesis of a wide range of organic compounds, including amides, sulphonamides, and Schiff’s bases. These derivatives have applications across different fields, including drug discovery and material science .

Conformational Studies

Due to the conformational flexibility of the piperazine ring, this compound is used in studies to understand molecular shapes and interactions. This information is vital for the design of molecules with specific properties and functions .

Drug Discovery and Development

The incorporation of the piperazine ring, as seen in this compound, is a common strategy in drug discovery. It enhances favorable interactions with biological macromolecules, which is essential for the development of new medications .

Physicochemical Property Adjustment

This compound is used to adjust the physicochemical properties of molecules, such as solubility and polarity. This is particularly important in the formulation of drugs, ensuring proper bioavailability and therapeutic effect .

Intermediates in Novel Organic Synthesis

It is used to create intermediates that are key in the synthesis of novel organic compounds. These intermediates can lead to the development of new materials with unique properties for industrial applications .

Safety and Hazards

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate could involve further exploration of its potential biological activities and its use as an intermediate in the synthesis of novel organic compounds .

properties

IUPAC Name

tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQQMQLJYJBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

2-Chloro-nicotinonitrile (2.04 g, 14.7 mmol) was added to a mixture of piperazine-1-carboxylic acid tert-butyl ester (2.74 g, 14.7 mmol) and potassium hydrogencarbonate (1.77 g, 17.6 mmol) in N,N-dimethylformamide (45 mL). The mixture was heated at 90° C. overnight. The solvent was removed and residue was partitioned between ethyl acetate and water. The organic layer was washed with water and brine then dried over magnesium sulfate and filtered. The solvent was removed to give the titled compound as an oil. 1H-NMR (400 MHz, DMSO-d6) δ 8.428 (dd, 1H); 8.08 (dd 1H); 6.95 (dd, 1H); 3.58 (m, 4H); 3.47 (m, 4H); 1.42 (s, 9H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-cyanopyridine (15.2 g, 0.11 mol), tert-butyl 1-piperazinecarboxylate (25 g, 0.13 mol) and triethylamine (18 ml, 0.13 mol) in toluene (200 ml), was heated under reflux for 24 hours. The cooled mixture was concentrated under reduced pressure and the residue suspended in ethyl acetate (250 ml), and washed with water (3×). The organic solution was dried (MgSO4), and concentrated under reduced pressure. The residue was triturated with pentane, filtered and dried in vacuo, at 60° C., to afford the title compound as a cream coloured solid, 24.2 g.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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